5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO3S and a molecular weight of 296.53 g/mol It is a derivative of furo[2,3-b]pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride typically involves the bromination of furo[2,3-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Acetonitrile, dichloromethane, toluene
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions
Wissenschaftliche Forschungsanwendungen
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential as a building block in the synthesis of drug candidates with various therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of diverse chemical structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromofuro[2,3-b]pyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles but still useful in coupling reactions.
5-Chlorofuro[2,3-b]pyridine-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and the properties of the resulting products.
Uniqueness
5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, providing dual functionality for a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the creation of complex molecules with diverse applications .
Eigenschaften
Molekularformel |
C7H3BrClNO3S |
---|---|
Molekulargewicht |
296.53 g/mol |
IUPAC-Name |
5-bromofuro[2,3-b]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3BrClNO3S/c8-5-1-4-2-6(14(9,11)12)13-7(4)10-3-5/h1-3H |
InChI-Schlüssel |
DMMVJJIVUJCNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(OC2=NC=C1Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.